molecular formula C13H9N B145940 4-Cyanobiphenyl CAS No. 2920-38-9

4-Cyanobiphenyl

Cat. No. B145940
CAS RN: 2920-38-9
M. Wt: 179.22 g/mol
InChI Key: BPMBNLJJRKCCRT-UHFFFAOYSA-N
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Description

Comparative Computational Analysis

The first paper provides a computational analysis of 4-n-methyl-4'-cyanobiphenyl, a member of the 4-n-alkyl-4'-cyanobiphenyl liquid crystal series, which is significant for technological applications due to its pure nematic liquid crystal properties. The study uses ab-initio HF/6-31G(d, p) and DFT B3LYP/6-31G(d, p) methods to optimize the molecular geometry and calculate molecular electrostatic potential surfaces, as well as various molecular and thermodynamic properties. Vibrational assignments of the molecule have also been carried out, offering insights into the electronic structure and behavior of this compound .

Atomistic Description of Nematic and Smectic Phases

The second paper discusses atomistic molecular dynamics simulations of 4-n-octyl-4' cyanobiphenyl (8CB), demonstrating the spontaneous formation of nematic and smectic phases. The study provides detailed analysis of orientational, positional, and mixed order parameters, layer spacing, and translational diffusion tensor components. The results are validated against experimental data, enhancing our understanding of the molecular organization in these liquid crystal phases .

Crystal Structure of 4'-Pentyl-4-Cyanobiphenyl (5CB)

In the third paper, the crystal structure and molecular arrangement of 4'-pentyl-4-cyanobiphenyl (5CB) at 253 K are described. The study reveals the torsion angle between the benzene rings and the orientation of the pentyl group, providing a comparison with lower homologues and contributing to the knowledge of molecular interactions and phase behavior in such compounds .

Molecular and Crystal Structure of a Polar Mesogen

The fourth paper presents the crystal structure of 4-cyanobiphenyl-4'-hexylbiphenyl carboxylate (6CBB), determined by single crystal X-ray diffraction. The molecule exhibits a bow-shaped structure with a non-coplanar arrangement of phenyl rings. The study compares the crystal structures and packing of 6CBB with two-ring nCB or nOCB compounds, shedding light on the phase behavior of these materials .

Synthesis and Properties of Partially Fluorinated 4-Alkyl-4'-Cyanobiphenyls

The fifth paper outlines a synthetic route for 4'-alkyl-4-cyano-2'3'5'6'-tetrafluorobiphenyls and characterizes the compounds using NMR spectroscopy. These crystalline solids exhibit higher melting temperatures compared to their fully protonated analogues and do not form a liquid crystalline phase upon melting, indicating the influence of fluorination on the physical properties of these compounds .

4-Cyano-2-Butenyl Group in Oligonucleotide Synthesis

The sixth and ninth papers introduce the 4-cyano-2-butenyl (CB) group as a new protecting group for internucleotidic bonds in oligonucleotide synthesis via the phosphoramidite approach. The group is stable under acidic conditions and can be removed by a δ-elimination pathway, offering a novel strategy for oligonucleotide synthesis .

Quantum Mechanical Study of 4-Methyl-2-Cyanobiphenyl

The seventh paper provides a quantum mechanical study of 4-methyl-2-cyanobiphenyl (4M2CBP), including spectroscopic analysis (FT-IR, FT-Raman, NMR, UV) and calculations of first-order hyperpolarizabilities. The study uses DFT and TD-DFT approaches to investigate the structure, stability, and electronic properties, contributing to the understanding of intramolecular charge transfer within the molecule .

Crystal and Molecular Structure of Nematogenic 4'-n-Butyl-4-Cyanobiphenyl (4CB)

The eighth paper details the crystal and molecular structure of 4'-n-butyl-4-cyanobiphenyl (4CB), a compound exhibiting a monotropic nematic phase. The study reveals the packing arrangement of the molecules and the angle between the phenyl rings, providing insights into the molecular interactions that contribute to the nematic phase .

Molecular Structure and Packing of 4-n-Ethyl-4'-Cyanobiphenyl (2CB)

Finally, the tenth paper discusses the crystal and molecular structure of 4-n-ethyl-4'-cyanobiphenyl (2CB), determined by single crystal X-ray diffraction. The study describes the extended conformation of the molecules, the planarity of the phenyl rings, and the antiparallel arrangement in layers, contributing to the understanding of molecular geometry and packing in the crystalline state of such compounds .

Scientific Research Applications

Electronic and Molecular Properties

4-Cyanobiphenyl and its derivatives are pivotal in the field of material science, particularly for their applications in liquid crystal technology. Dipendra Sharma and S. N. Tiwari (2016) conducted a comparative computational analysis of the electronic structure, molecular electrostatic potential (MEP) surface, and vibrational assignments of 4-n-methyl-4´-cyanobiphenyl. They utilized ab-initio HF/6–31G(d, p) and DFT B3LYP/6–31G(d, p) methods, revealing insights into molecular and thermodynamic properties such as total energy, dipole moment, entropy, enthalpy, and Gibbs free energy. Their findings underscore the significance of 4-Cyanobiphenyl derivatives in technology development applications due to their unique electronic properties (Dipendra Sharma & S. N. Tiwari, 2016).

Liquid Crystal Phases and Applications

The study of liquid crystals, specifically nematic and smectic phases, is another crucial area of application. D. Dunmur (2022) highlighted the discovery of new liquid crystal phases, including the twist–bend nematic phase observed in certain cyanobiphenyl derivatives. The paper detailed the journey of discovering new nematic phases, such as the twist–bend structure, facilitated by the unique properties of 4-Cyanobiphenyl-based compounds. This discovery holds potential for novel applications in display technologies and beyond (D. Dunmur, 2022).

Surface Interaction Studies

The interaction of 4-Cyanobiphenyl with different surfaces has been a subject of interest due to its relevance in surface chemistry and nanotechnology. S. Joo et al. (2002) investigated the adsorption behavior of 4-Cyanobiphenyl on gold and silver nanoparticle surfaces using surface-enhanced Raman scattering (SERS). Their study provided insights into the molecule's orientation and interaction with metallic surfaces, which is valuable for understanding and developing nanoscale materials and devices (S. Joo et al., 2002).

Environmental Applications

In environmental science, the decomposition and treatment of liquid crystals are critical for waste management and pollution control. Xuning Zhuang et al. (2014) explored the hydrothermal decomposition of the liquid crystal 4-octoxy-4'-cyanobiphenyl. Their research proposed a hydrothermal process that can effectively decompose liquid crystal compounds into simpler and environmentally friendly products, showcasing the potential of 4-Cyanobiphenyl derivatives in environmental applications (Xuning Zhuang et al., 2014).

Safety And Hazards

4-Cyanobiphenyl is considered hazardous. It may be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-phenylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMBNLJJRKCCRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0062713
Record name [1,1'-Biphenyl]-4-carbonitrile
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Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyanobiphenyl

CAS RN

2920-38-9
Record name 4-Cyanobiphenyl
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Record name (1,1'-Biphenyl)-4-carbonitrile
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Record name 4-CYANOBIPHENYL
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Record name [1,1'-Biphenyl]-4-carbonitrile
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Record name [1,1'-Biphenyl]-4-carbonitrile
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Record name p-phenylbenzonitrile
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Synthesis routes and methods I

Procedure details

A 50-ml four-necked flask was equipped with a stirrer, a thermometer, a dropping funnel and a reflux condenser. 1.090 g (8 mmol) of zinc chloride and 4 ml of N-methylpyrrolidinone were weighed in the flask. The flask was purged with argon, followed by stirring. 3.4 ml (7.5 mmol) of 2.2M tetrahydrofuran solution of phenylmagnesium chloride was added dropwise at 25° C. over a period of 30 minutes, followed by stirring at 25° C. for 30 minutes. The reaction liquid previously obtained was added, followed by stirring at 25° C. for 30 minutes. Further, 0.688 g (5 mmol) of 4-chlorobenzonitrile was added, followed by stirring at 120° C. for 9 hours. After the completion of the reaction, 10 ml of toluene and 10 ml of saturated aqueous ammonium chloride solution were added, followed by separation. The organic phase was purified by column chromatography to afford 0.672 g of 4-cyanobiphenyl (yield: 75 mol % based on 4-chlorobenzonitrile). The identification of the product was made by mass spectroscopy.
Quantity
3.4 mL
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0.688 g
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reactant
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1.09 g
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catalyst
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10 mL
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10 mL
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4 mL
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Synthesis routes and methods II

Procedure details

260 mg of 4'-[3,3-[1,2-ethanediylbis(oxy)]-17β-methoxy-17α-methyloestra-5,15-dien-11β-yl][1,1'-biphenyl]-4-carbonitrile are reacted with 0.7 ml of 4 normal aqueous hydrochloric acid in 14 ml of acetone in the manner described in Example 1 r). Column chromatography on silica gel with a mixture of hexane/ethyl acetate yields 218 mg of 4'-17β-methoxy-17α-methyl-3-oxo-oestra-4,15-dien-11β-yl][1,1'-biphenyl]-4-carbonitrile in the form of a white foam.
[Compound]
Name
4'-[3,3-[1,2-ethanediylbis(oxy)]-17β-methoxy-17α-methyloestra-5,15-dien-11β-yl][1,1'-biphenyl]-4-carbonitrile
Quantity
260 mg
Type
reactant
Reaction Step One
Name
4
Quantity
0.7 mL
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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14 mL
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solvent
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Name
hexane ethyl acetate
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0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

With stirring (20 rpm), a turbine dryer is charged at room temperature with 1007 parts by weight of anhydrous sodium sulfate, 222 parts by weight of biphenyl-4-carbaldehyde and 105 parts by weight of hydroxylammonium sulfate. Following evacuation to 13 mbar, the mixture is heated to 70° C. and stirred at this temperature for 3 hours. It is subsequently heated at 130° C., during which about 43 parts by weight of water are removed by distillation. After half an hour, the pressure is reduced to 4 mbar and the jacket temperature is raised successively to 170° C. over the course of 60-70 minutes, the product undergoing fractional distillation. 194 parts by weight of biphenyl-4-carbonitrile are obtained with an outstanding purity of ~98-99% (HPLC) and a melting point of 83°-85° C., along with 10 parts by weight of a less pure fraction.
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Synthesis routes and methods IV

Procedure details

An oven dried resealable Schlenk tube was evacuated and backfilled with argon and charged with palladium acetate (2.2 mg, 0.01 mmol, 1.0 mol %), 2-(di-tert-butylphosphino)biphenyl (6.0 mg, 0.020 mmol, 2.0 mol %), phenylboronic acid (183 mg, 1.5 mmol), potassium fluoride (174 mg, 3.0 mmol), and 4-chlorobenzonitrile (136 mg, 1.0 mmol). The tube was evacuated and backfilled with argon, and THF (1 mL) was added through a rubber septum. The tube was sealed with a teflon screwcap, and the reaction mixture was stirred at room temperature until the starting aryl chloride had been completely consumed as judged by GC analysis. The reaction mixture was then diluted with ether (30 mL) and poured into a separatory funnel. The mixture was washed with water (20 mL), and the aqueous layer was extracted with ether (20 mL). The combined organic layers were washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude material was purified by flash chromatography on silica gel to afford 159 mg (89%) of the title compound.
Quantity
183 mg
Type
reactant
Reaction Step One
Quantity
174 mg
Type
reactant
Reaction Step One
Quantity
136 mg
Type
reactant
Reaction Step One
Quantity
2.2 mg
Type
catalyst
Reaction Step One
Quantity
6 mg
Type
catalyst
Reaction Step One
Yield
89%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9,870
Citations
CT Imrie, GR Luckhurst - Journal of Materials Chemistry, 1998 - pubs.rsc.org
The synthesis and characterisation of a homologous series of liquid crystal trimers, the 4,4′-bis[ω-(4-cyanobiphenyl-4′-yloxy)alkoxy]biphenyls, is reported in which the length of the …
Number of citations: 106 pubs.rsc.org
M Cestari, S Diez-Berart, DA Dunmur, A Ferrarini… - Physical Review E, 2011 - APS
… This behavior is unexpected since the structurally similar α,ω-bis(4-cyanobiphenyl-4 yloxy)alkanes only exhibit nematic phases and no other liquidcrystal phases [19]. The identification …
Number of citations: 597 journals.aps.org
DA Paterson, CA Crawford, D Pociecha, R Walker… - Liquid …, 2018 - Taylor & Francis
The syntheses and characterisation of the first 10 homologues of the 1-(4-cyanobiphenyl-4′-yl)-6-(4-alkyloxyanilinebenzylidene-4′-oxy)hexanes (CB6O.Om) are reported. All 10 …
Number of citations: 81 www.tandfonline.com
GS Attard, RW Date, CT Imrie, GR Luckhurst… - Liquid …, 1994 - Taylor & Francis
Six series of a family of non-symmetric dimers, the α-(4-cyanobiphenyl-4′-yloxy)-ω-(4-n-alkylanilinebenzylidene-4′-oxy)alkanes, have been prepared. In three of the series, the …
Number of citations: 346 www.tandfonline.com
C David, D Baeyens-Volant - Molecular Crystals and Liquid …, 1980 - Taylor & Francis
The fluorescence spectrum of 4-cyanobiphenyl, 4-cyano-4'-propyloxybiphenyl, 4-cyano-4'-octylbiphenyl and 4-cyano-4'-octyloxybiphenyl has been analyzed as a function of solvent …
Number of citations: 85 www.tandfonline.com
PJ Barnes, AG Douglass, SK Heeks, GR Luckhurst - Liquid crystals, 1993 - Taylor & Francis
… In order to explore the properties of methylene linked dimers further we have synthesized two members of the homologous series of a,w-bis(4'-cyanobiphenyl-4y1)alkanes with -(CH2)6- …
Number of citations: 181 www.tandfonline.com
R Walker, D Pociecha, GJ Strachan, JMD Storey… - Soft Matter, 2019 - pubs.rsc.org
The syntheses and characterisation of the first ten homologues of the 1-(4-cyanobiphenyl-4′-yl)-6-(4-alkylanilinebenzylidene-4′-oxy)hexanes (CB6O.m) are reported. All ten …
Number of citations: 77 pubs.rsc.org
JL Hogan, CT Imrie, GR Luckhurst - Liquid Crystals, 1988 - Taylor & Francis
The first eleven members of the homologous series of α-(4-cyanobiphenyl-4'-oxy)-ω-(4-n-alkylanilinebenzylidene-4'-oxy)hexanes have been synthesized. The compounds are all …
Number of citations: 158 www.tandfonline.com
GS Attard, CT Imrie, FE Karasz - Chemistry of materials, 1992 - ACS Publications
Ten members of the asymmetric dimer homologous series a-(4-cyanobiphenyl-4'-oxy)-oj-(1-pyren-iminebenzylidene-4'-oxy) alkanes have been synthesized, and their mesogenic …
Number of citations: 123 pubs.acs.org
DA Paterson, M Gao, YK Kim, A Jamali, KL Finley… - Soft Matter, 2016 - pubs.rsc.org
The synthesis and characterisation of the nonsymmetric liquid crystal dimer, 1-(4-cyanobiphenyl-4′-yloxy)-6-(4-cyanobiphenyl-4′-yl)hexane (CB6OCB) is reported. An enantiotropic …
Number of citations: 183 pubs.rsc.org

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